Methyl 2-(3-chlorophenoxy)acetate
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Overview
Description
Methyl 2-(3-chlorophenoxy)acetate is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Methyl 2-(3-chlorophenoxy)acetate can be synthesized through the esterification of 3-chlorophenoxyacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions for several hours. After the reaction is complete, the mixture is neutralized with sodium bicarbonate, and the product is extracted using ethyl acetate .
Chemical Reactions Analysis
Methyl 2-(3-chlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form 3-chlorophenoxyacetic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(3-chlorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies related to plant growth and development due to its structural similarity to plant hormones.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-chlorophenoxy)acetate involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxin hormones, leading to uncontrolled growth and eventually plant death . This makes it effective as a herbicide. The compound’s effects in other biological systems are still under investigation .
Comparison with Similar Compounds
Methyl 2-(3-chlorophenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar structural features and biological activity.
What sets this compound apart is its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-(3-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOUXQPEMHMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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